molecular formula C9H18Cl3N2O2P B564898 Trofosfamide-d4 CAS No. 1189884-36-3

Trofosfamide-d4

Cat. No.: B564898
CAS No.: 1189884-36-3
M. Wt: 327.603
InChI Key: UMKFEPPTGMDVMI-QEOHIWEKSA-N
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Description

Trofosfamide-d4 is a deuterated derivative of trofosfamide, an oxazaphosphorine alkylating agent. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of trofosfamide and its derivatives .

Mechanism of Action

Target of Action

Trofosfamide-d4, like its parent compound Trofosfamide, is an oxazaphosphorine derivative . The primary target of this compound is DNA . It acts as a DNA alkylating agent , which means it binds covalently to DNA, causing DNA damage .

Mode of Action

This compound, as an alkylating agent, exerts its effect by causing DNA damage . It forms covalent bonds with DNA, leading to the formation of DNA-DNA cross-links . This cross-linking can interfere with the DNA’s normal function, disrupting processes such as transcription and replication .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA synthesis and repair . When DNA damage occurs, cells respond in two major ways: they either arrest the cell cycle to repair the damage or initiate a pathway to apoptosis (programmed cell death) . In either scenario, the uncontrolled growth of tumor cells is curtailed .

Pharmacokinetics

It is known that oxazaphosphorines like trofosfamide require hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . The rate of elimination and clearance of Trofosfamide from plasma is high, indicating rapid metabolism . The metabolites of Trofosfamide include 4-hydroxy-Trofosfamide and Ifosfamide .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to cause DNA damage. This damage can lead to cell cycle arrest or programmed cell death (apoptosis), thereby inhibiting the growth of tumor cells . Trofosfamide has been used in trials studying the treatment of various tumors .

Action Environment

Environmental factors can influence the action of this compound. For instance, factors such as liver and renal function can affect the metabolism and elimination of the drug . Additionally, previous chemotherapy with certain drugs can influence the drug’s efficacy

Biochemical Analysis

Biochemical Properties

Trofosfamide-d4, like other oxazaphosphorines, requires hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . This process involves various enzymes and proteins, leading to interactions that are crucial for its function.

Cellular Effects

This compound has been used in trials studying the treatment of various types of cancer . It exerts its effects on various types of cells and cellular processes. For instance, it has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are complex and depend on various factors, including the type of cell and the presence of other biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to a cytotoxically active 4-hydroxy derivative . This process is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be quickly eliminated from plasma and highly converted to its metabolites, mainly 4-hydroxy-Trofosfamide-d4 and ifosfamide . Over time, the effects of this compound may change due to factors such as the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, certain threshold effects may be observed in these studies, as well as toxic or adverse effects at high doses . The specific dosage effects of this compound in animal models are complex and depend on various factors, including the type of animal model and the presence of other substances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It requires hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . This process involves various enzymes and cofactors . This compound may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various factors . For instance, this compound may interact with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex and depend on various factors . For instance, this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trofosfamide-d4 involves the incorporation of deuterium atoms into the trofosfamide molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process may include multiple steps, such as deuterium exchange, purification, and quality control to ensure the desired level of deuteration and purity .

Scientific Research Applications

Properties

IUPAC Name

N,N,3-tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2/i1D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFEPPTGMDVMI-QEOHIWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)N(CCCl)CCCl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676188
Record name 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189884-36-3
Record name 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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